3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride
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Overview
Description
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is a heterocyclic compound with the molecular formula C5H9ClN2OS. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidinone derivatives .
Scientific Research Applications
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of advanced glycation end-products (AGEs) by reacting with reactive carbonyl species. This inhibition is crucial in preventing complications related to diabetes and aging . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(phenylimino)thiazolidin-4-one
- 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one
- 5-Aryl-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one
Uniqueness
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycation reactions and its antimicrobial activity make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2087-56-1 |
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Molecular Formula |
C5H9ClN2OS |
Molecular Weight |
180.66 g/mol |
IUPAC Name |
3-methyl-2-methylimino-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-6-5-7(2)4(8)3-9-5;/h3H2,1-2H3;1H |
InChI Key |
ZCISRBSBDUVXMI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)CS1)C.Cl |
Origin of Product |
United States |
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